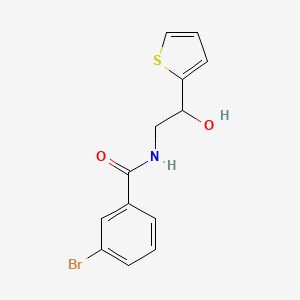

3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDLYNIIQOZIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple stepsThe final step often involves the hydroxylation of the intermediate compound to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.

Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds containing thiophene rings, such as 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, exhibit significant biological activities, particularly in cancer research. The compound's ability to interact with biological targets, including enzymes and receptors, positions it as a potential anti-cancer agent.

Pharmaceutical Development

The compound serves as a scaffold for developing new pharmaceuticals targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy and selectivity against various diseases.

Material Science Applications

The unique combination of bromine and thiophene in this compound contributes to its utility in material science. It can be utilized in developing new materials with specific electronic and optical properties, potentially leading to advancements in organic electronics and photonics.

Case Study 1: Anti-Cancer Activity

In a recent study, derivatives of thiophene compounds were evaluated for their anti-cancer properties. The results indicated that derivatives similar to this compound showed promising activity against various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Interaction Studies

Another research project focused on the binding affinity of this compound with specific protein targets involved in cancer pathways. The findings suggested that the compound effectively inhibits target proteins, showcasing its potential as a lead compound for drug development.

Mechanism of Action

The exact mechanism of action for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thiophene ring and benzamide structure suggest it could inhibit certain enzymes or modulate receptor activity, but detailed studies are necessary to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and synthesis highlights of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide and related benzamide derivatives:

Key Comparative Analysis

Thiophene vs. Benzothiophene: The benzothiophene in extends π-conjugation compared to thiophene, which may influence binding affinity in biological targets or charge transport in materials. Hydroxyl Group: The hydroxyl group in the parent compound and enables hydrogen bonding, affecting solubility and intermolecular interactions.

Synthetic Methodologies :

- Compounds with thiophene or benzothiophene side chains (e.g., ) are synthesized via nucleophilic acyl substitution, often requiring coupling agents or transition-metal catalysts (e.g., Pd(OAc)₂ in ).

- Sulfamoyl-containing derivatives (e.g., ) involve sulfonylation steps, while halogen-rich analogs (e.g., ) utilize halogenated precursors under anhydrous conditions.

Potential Applications: Catalysis: The N,O-bidentate group in facilitates metal coordination, useful in C–H activation reactions. Biological Activity: Sulfamoyl and thiazole groups (e.g., ) are common in antimicrobial or enzyme-inhibiting agents, while fluorinated compounds (e.g., ) are explored for pharmacokinetic optimization.

Physicochemical Properties :

- Lipophilicity : Benzothiophene-containing (LogP = 5.52) is more lipophilic than thiophene-based analogs, impacting membrane permeability.

- Solubility : Sulfonamide groups () improve aqueous solubility, whereas trifluoromethyl groups () enhance metabolic stability.

Research Findings and Data Highlights

- Synthesis Challenges : Dehalogenation side reactions (e.g., in ) highlight the need for optimized reaction conditions when working with iodinated or brominated precursors.

- Structural Characterization : X-ray crystallography (e.g., ) remains critical for confirming stereochemistry and hydrogen-bonding networks.

- Thermochemical Accuracy : Density-functional theory (DFT) methods (e.g., ) are essential for predicting electronic properties and reaction pathways.

Biological Activity

3-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity, structure-activity relationships, and relevant case studies involving this compound.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 392.3 g/mol. Its structure includes a bromine atom, a thiophene ring, and a hydroxyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL . The presence of halogen substituents like bromine in aromatic systems has been correlated with enhanced antimicrobial activity due to increased electron-withdrawing effects, which can enhance the interaction with microbial targets .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies on related compounds indicate that modifications in the aromatic system can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with thiophene moieties have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : The presence of bromine and hydroxyl groups enhances solubility and bioavailability.

- Aromaticity : The thiophene ring contributes to the overall electron density, affecting binding interactions with biological targets.

- Hydroxyl Group : This functional group can participate in hydrogen bonding, increasing affinity for target proteins.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various pathogens. The results indicated that compounds with brominated aromatic systems displayed lower MIC values compared to their non-brominated counterparts, highlighting the importance of halogenation in enhancing antimicrobial potency .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiophene-containing benzamides on human cancer cell lines. The findings revealed that modifications at the benzamide position significantly affected cell viability, with certain derivatives showing IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.